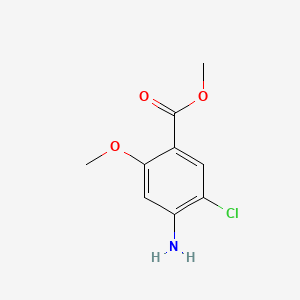

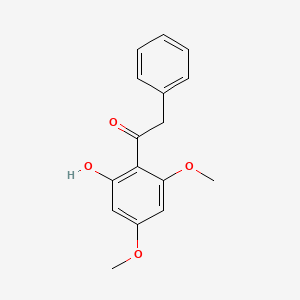

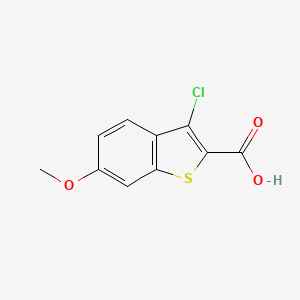

![molecular formula C7H8O2 B1348782 8-氧杂双环[3.2.1]辛-6-烯-3-酮 CAS No. 40458-77-3](/img/structure/B1348782.png)

8-氧杂双环[3.2.1]辛-6-烯-3-酮

描述

8-Oxabicyclo[3.2.1]oct-6-en-3-one, commonly referred to as 8-oxabicyclo[3.2.1]oct-6-en-3-one, is a bicyclic ketone with a molecular formula of C8H14O2. It is a highly oxygenated organic compound that is found in various plants and is a key intermediate in the synthesis of numerous natural products. 8-oxabicyclo[3.2.1]oct-6-en-3-one has been the subject of several scientific studies, which have focused on its synthesis methods, mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments. 2.1]oct-6-en-3-one and discuss its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as potential future directions.

科学研究应用

Here is a comprehensive analysis of the scientific research applications of “8-Oxabicyclo[3.2.1]oct-6-en-3-one”, focusing on six unique applications:

Synthesis of Biologically Relevant Compounds

The rigid structure of 8-Oxabicyclo[3.2.1]oct-6-en-3-one makes it an excellent starting material for developing non-iterative approaches to synthesize polyoxygenated fragments found in various biologically relevant natural compounds .

Construction of 8-Oxabicyclo Octanes

A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction has been developed, allowing the efficient construction of 8-oxabicyclo octanes and their analogs with a wide substrate scope .

[4+3] Cycloaddition Reactions

The compound is used in [4+3] cycloaddition reactions to generate oxyallyl intermediates, which are crucial for synthesizing chlorinated 8-oxabicyclo octanes .

Stereoselective Synthesis

Research has been directed towards the preparation of the 8-oxabicyclo[3.2.1]octane scaffold in a stereoselective manner due to its central role in the family of tropane alkaloids, which have significant biological activities .

Plant Growth Regulatory Activity

Several analogs of 8-Oxabicyclo[3.2.1]oct-6-en-3-one have been synthesized and evaluated for their effects on the germination and radicle growth of Sorghum bicolor, indicating potential plant growth regulatory activities .

Biological Activities

The compound’s motifs have been shown to exhibit significant biological activities, making them a subject of interest in pharmacological research .

Each section provides a glimpse into the diverse scientific applications of this compound, showcasing its importance in various research fields.

Preparation and synthetic applications - EPFL Improved synthesis - RSC Publishing (2endo)-2-Chloro - MDPI Enantioselective construction - RSC Publishing Towards a general diastereoselective route - Nature Synthesis and evaluation - SciELO

作用机制

Target of Action

It is known that this compound is used as a starting material for the development of non-iterative approaches to polyoxygenated fragments found in a large variety of biologically relevant natural compounds .

Mode of Action

The mode of action of 8-Oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with various electrophiles . Under kinetically controlled conditions, it adds to electrophiles with high stereo- and regioselectivity, giving the corresponding 8-oxabicyclo[3.2.1]octan-2-ones .

Biochemical Pathways

It is known that this compound is involved in [4+3] cycloaddition reactions , which are key steps in many synthetic strategies for complex natural products.

Result of Action

It is known that this compound is used as a starting material for the synthesis of various biologically relevant compounds .

属性

IUPAC Name |

8-oxabicyclo[3.2.1]oct-6-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,6-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXYBPVHUSVRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(O2)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339659 | |

| Record name | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxabicyclo[3.2.1]oct-6-en-3-one | |

CAS RN |

40458-77-3 | |

| Record name | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-oxabicyclo[3.2.1]oct-6-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary synthetic route to 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivatives?

A1: The most common synthetic route is the [4+3] cycloaddition reaction between a 2-oxyallyl cation and a furan derivative. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This reaction offers good control over regio- and stereochemistry, allowing for the preparation of diversely substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones. []

Q2: What are the advantages of using 2,2,2-trifluoroethanol as a solvent in these cycloadditions?

A2: 2,2,2-Trifluoroethanol facilitates the formation of the reactive oxyallyl cation intermediate. [, , ] It also allows for milder reaction conditions compared to other solvents. []

Q3: How can enantiomerically enriched 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivatives be synthesized?

A4: Enantiopure derivatives can be synthesized by employing chiral auxiliaries, such as p-tolylsulfinyl groups, in the furan diene. [, ] This approach allows for excellent diastereoselectivity, leading to enantiopure products after auxiliary removal. []

Q4: What is the molecular formula and weight of 8-Oxabicyclo[3.2.1]oct-6-en-3-one?

A4: The molecular formula is C7H8O2, and the molecular weight is 124.14 g/mol.

Q5: What types of transformations can be achieved on the 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold?

A5: This scaffold allows for a variety of functionalizations, including:

- Reduction of the ketone: Reduction can be controlled to yield either the endo or exo alcohol, with the use of samarium diiodide enabling high stereoselectivity for the equatorial alcohol. []

- Grignard and aryllithium additions: Addition of these reagents to the ketone provides tertiary alcohols. [, , ]

- Alkene functionalization: The alkene can undergo reactions like epoxidation, [] dihydroxylation, [] and ozonolysis. [, ]

Q6: What are some potential applications of 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivatives?

A6: These compounds show promise in several areas:

- Building blocks for natural product synthesis: The rigid structure and diverse functionalization possibilities make them valuable intermediates in complex molecule synthesis. Examples include the C1–C16 segment of lasonolide A, [] the C1-C16 segment of the bryostatins, [] and segments of rifamycin-S [] and altohyrtin A. []

- Plant growth regulators: Some derivatives demonstrate plant growth regulatory activity, stimulating or inhibiting root growth in certain plant species. [, , , ]

- Herbicide development: Several derivatives exhibit promising herbicidal activity, inhibiting root and aerial part growth in various weed species. [, , ]

- Antimalarial agents: Stable ozonides derived from 8-Oxabicyclo[3.2.1]oct-6-en-3-ones have shown activity against Plasmodium falciparum, the parasite responsible for malaria. []

Q7: How does the presence of substituents on the 8-oxabicyclo[3.2.1]oct-6-en-3-one core affect its reactivity?

A7:

- Electron-withdrawing substituents on the furan ring can decrease conversion in [4+3] cycloadditions, although high stereoselectivity can be maintained. []

- Electron-donating substituents on the furan ring can enhance conversion in these cycloadditions. []

- Substituents at C-2 and C-4 can influence the diastereoselectivity of reactions like Grignard additions and reductions. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

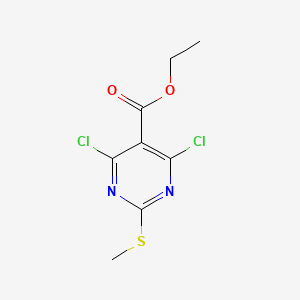

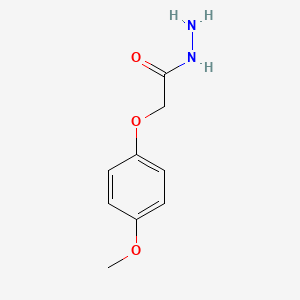

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)

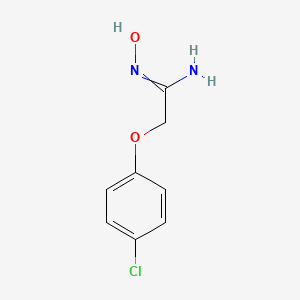

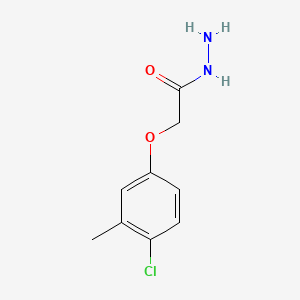

![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)

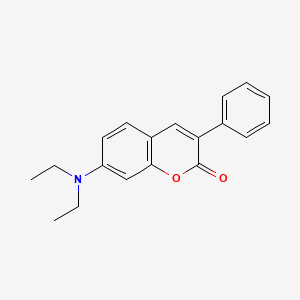

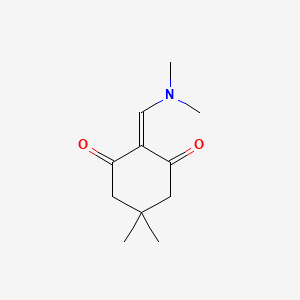

![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)

![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)